molecular formula C17H10ClNO3 B2457766 1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879450-91-6

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2457766
CAS RN: 879450-91-6
M. Wt: 311.72
InChI Key: RMUGJQWMJVSRKT-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of diketopyrrolopyrrole (DPP) dye . DPP dyes are known for their excellent fastness to organic solvents and weather-fastness, as well as good coloristic and fastness properties . They also show good hiding power and high tinctorial strength .


Synthesis Analysis

Pyrrolo[3,4-c]pyrrole-1,3-dione (1,3-DPP) has been used as a building block to construct copolymers with a quaterthiophene unit . The resulting conjugated polymers showed rather high LUMO (the lowest unoccupied molecular orbital) levels .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecule lies across an inversion center . The dihedral angle between the benzene ring and the pyrrole ring in the unique part of the molecule is 11.1 (2) .


Chemical Reactions Analysis

The incorporation of electron-withdrawing substituents such as ester, amide, and imide groups instead of hydrogen into the pyrrole backbone of the polymers increased the band gaps significantly and reduced the highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels .


Physical And Chemical Properties Analysis

The compound exhibits a tetramorphic system with thermosalient effects during thermal phase transitions . Two polymorphs, the red and orange forms, were obtained using liquid–liquid and liquid–gas diffusion . The other two polymorphs, the vermilion and deep red forms, were obtained by a thermal phase transition from the red and orange forms, respectively .

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it’s worth noting that DPP-based polymers have exhibited promising p-channel charge transport performance with hole mobility up to 0.013 cm² V⁻¹ s⁻¹ in organic thin film transistors .

Future Directions

The discovery of a tetramorphic system in this DPP dye, with thermosalient effects during thermal phase transitions, opens up new possibilities for research and applications . The packing effect caused by the difference in the arrangement of neighboring molecules was found to play an important role in the occurrence of the observed polymorphism . This could lead to further studies on the control of polymorphism in DPP dyes and their applications.

properties

IUPAC Name

1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-10-7-5-9(6-8-10)14-13-15(20)11-3-1-2-4-12(11)22-16(13)17(21)19-14/h1-8,14H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUGJQWMJVSRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)NC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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